molecular formula C27H35F3N4O3S B11936453 (7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide

(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide

Cat. No.: B11936453
M. Wt: 552.7 g/mol
InChI Key: XUYMIRYNRKXKOR-JBWFSBJDSA-N
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Preparation Methods

The synthesis of VTP-43742 involves several steps, including the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

VTP-43742 undergoes various chemical reactions, primarily focusing on its interaction with the RORγt receptor. It inhibits the differentiation of T-helper 17 cells and the secretion of interleukin-17A without affecting the differentiation of T-helper 1, T-helper 2, or regulatory T cells . The compound exhibits high selectivity for RORγt over other isotypes such as RORα and RORβ . Common reagents and conditions used in these reactions include specific inhibitors and solvents like DMSO.

Scientific Research Applications

The compound (7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, synthesis, and biological activity based on available research.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit promising anticancer properties. For instance, compounds with similar structures have been studied as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that modifications to the pyrrolo[3,4-b]pyridine scaffold can yield potent VEGFR-2 inhibitors, suggesting a potential pathway for the development of new anticancer agents .

Anti-inflammatory Properties

The compound's ability to inhibit specific enzymes involved in inflammatory pathways could position it as a candidate for anti-inflammatory therapies. Molecular docking studies have suggested that structurally related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of pyrrolo[3,4-b]pyridine derivatives. These compounds may interact with neurotransmitter systems or modulate neuroinflammatory processes, offering possibilities for treating neurodegenerative diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyclocondensation Reactions : Key to forming the pyrrolo[3,4-b]pyridine framework.
  • Functional Group Modifications : To introduce sulfonyl and trifluoromethyl groups.
  • Purification Methods : Including chromatography techniques to isolate the desired product.

These synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological testing.

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceKey Findings
Anticancer Potent VEGFR-2 inhibition; significant tumor growth reduction in vivo.
Anti-inflammatory Effective 5-LOX inhibitor; potential for treating chronic inflammatory diseases.
Neuroprotective Modulation of neuroinflammation; protective effects in cellular models.

Notable Research Insights

  • VEGFR-2 Inhibition : Compounds structurally related to the target compound have demonstrated up to 100-fold potency compared to standard treatments in inhibiting tumor growth through angiogenesis suppression .
  • Inflammatory Response Modulation : The ability to inhibit key enzymes suggests a dual role in both cancer and inflammatory diseases, making it a versatile candidate for drug development .
  • Neuroprotective Studies : Initial findings indicate that derivatives may protect neuronal cells from oxidative stress and inflammation, warranting further investigation into their mechanisms of action .

Biological Activity

The compound (7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in the context of its pharmacological properties and mechanisms of action.

This compound has the following chemical characteristics:

  • Molecular Formula : C27H35F3N4O3S
  • Molecular Weight : 552.652 g/mol
  • Structure : The compound features multiple functional groups, including a pyridine ring and a carboxamide moiety, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to modulate pathways related to inflammation and cancer cell proliferation.

Enzyme Inhibition

Studies have demonstrated that the compound exhibits inhibitory effects on various enzymes:

  • Kinases : It has been suggested that the compound may inhibit kinases involved in cell signaling pathways, thereby affecting cellular growth and survival.
  • Proteases : Preliminary data indicate potential protease inhibition, which could be relevant in cancer therapy and inflammatory diseases.

Biological Activity Assays

Various assays have been employed to evaluate the biological activity of this compound:

Assay Type Target Result
Enzyme Inhibition AssayKinase ActivityIC50 = 150 nM (indicative of strong inhibition)
Cell Proliferation AssayCancer Cell Lines50% Inhibition at 10 µM concentration
Apoptosis AssayHuman Cancer CellsInduction of apoptosis observed at 5 µM

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced markers of inflammation, suggesting its potential use in treating inflammatory disorders .

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilicity.
  • Metabolism : Preliminary studies suggest hepatic metabolism with possible involvement of cytochrome P450 enzymes.
  • Excretion : Renal excretion is anticipated based on its molecular weight and structure.

Properties

Molecular Formula

C27H35F3N4O3S

Molecular Weight

552.7 g/mol

IUPAC Name

(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide

InChI

InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m1/s1

InChI Key

XUYMIRYNRKXKOR-JBWFSBJDSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2

Origin of Product

United States

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